

# Alexa Fluor 405: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Alexa Fluor 405*

Cat. No.: *B1265176*

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This technical guide provides an in-depth overview of **Alexa Fluor 405**, a violet-light excitable fluorophore widely utilized in fluorescence microscopy, flow cytometry, and other fluorescence-based applications. Designed for researchers, scientists, and drug development professionals, this document details the spectral properties, experimental protocols, and key applications of this versatile dye.

## Core Properties of Alexa Fluor 405

**Alexa Fluor 405** is a blue-fluorescent dye characterized by its excitation maximum in the violet region of the spectrum.<sup>[1]</sup> It is particularly well-suited for excitation by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.<sup>[1]</sup> A significant advantage of **Alexa Fluor 405** is its relative insensitivity to pH over a wide molar range, which contributes to more stable and reliable signals in live-cell imaging experiments.<sup>[1]</sup>

Quantitative spectral and physical properties of **Alexa Fluor 405** are summarized in the table below for easy reference and comparison.

Property	Value
Excitation Maximum	401 nm
Emission Maximum	421 nm
Molar Extinction Coefficient ( $\epsilon$ )	35,000 $\text{cm}^{-1}\text{M}^{-1}$
Quantum Yield ( $\Phi$ )	Not explicitly stated in search results

## Experimental Protocols

Detailed methodologies for the application of **Alexa Fluor 405** in immunofluorescence and flow cytometry are outlined below. These protocols provide a foundational framework that can be adapted to specific experimental needs.

### Immunofluorescence Staining Protocol

This protocol describes the use of **Alexa Fluor 405**-conjugated secondary antibodies for the detection of a target antigen in fixed and permeabilized cells.

- Cell Preparation:
  - Culture cells on sterile glass coverslips or in a multi-well plate.
  - Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization and Blocking:
  - Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes at room temperature. This step is necessary for intracellular targets.
  - Wash the cells three times with PBS.
  - Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes at room temperature.[2]

- Antibody Incubation:
  - Dilute the primary antibody against the target antigen in the blocking buffer.
  - Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
  - Wash the cells three times with PBS.
  - Dilute the **Alexa Fluor 405**-conjugated secondary antibody in the blocking buffer.
  - Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
  - Wash the cells three times with PBS, ensuring the final washes are thorough to reduce background fluorescence.
- Mounting and Imaging:
  - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
  - Image the samples using a fluorescence microscope equipped with appropriate filters for **Alexa Fluor 405** (Excitation: ~405 nm, Emission: ~421 nm).

## Flow Cytometry Protocol

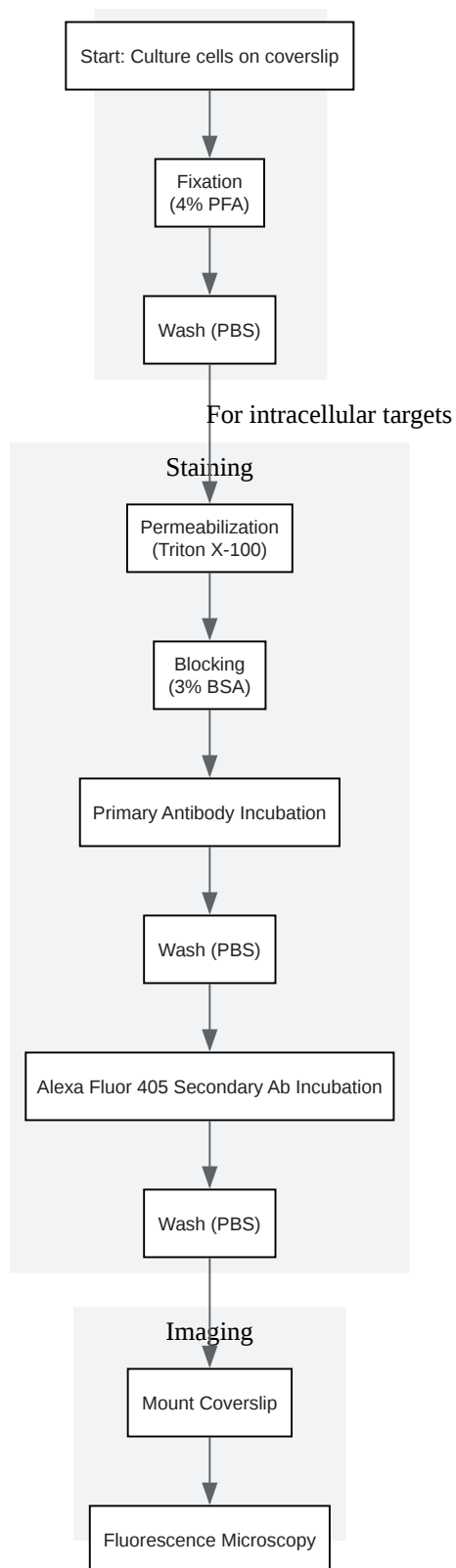
This protocol outlines the steps for staining a cell suspension with an **Alexa Fluor 405**-conjugated antibody for analysis by flow cytometry.

- Cell Preparation:
  - Prepare a single-cell suspension from your sample (e.g., blood, tissue, or cultured cells).
  - Determine the total cell number and assess viability. A viability of over 90% is recommended.
  - Aliquot approximately  $1 \times 10^6$  cells per tube.
- Staining:

- Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 0.5% BSA and 0.05% sodium azide).
- Centrifuge the cells and discard the supernatant.
- Add the **Alexa Fluor 405**-conjugated primary antibody at the predetermined optimal concentration.
- Incubate for 20-30 minutes on ice or at 4°C, protected from light.
- Wash the cells twice with FACS buffer to remove unbound antibody.
- Data Acquisition:
  - Resuspend the cells in an appropriate volume of FACS buffer.
  - Analyze the samples on a flow cytometer equipped with a violet laser for excitation.
  - Collect the emission signal using a filter appropriate for **Alexa Fluor 405** (e.g., a 450/50 nm bandpass filter).

## Visualizing Experimental Workflows

To further clarify the experimental process, the following diagram illustrates a typical immunofluorescence staining workflow.



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Caption: A flowchart of a standard indirect immunofluorescence protocol.

This guide provides essential information for the effective use of **Alexa Fluor 405** in various research applications. For optimal results, it is recommended to titrate antibodies and optimize protocols for your specific cell type and experimental setup.

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## References

- 1. Alexa Fluor 405 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. protocols.io [protocols.io]
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